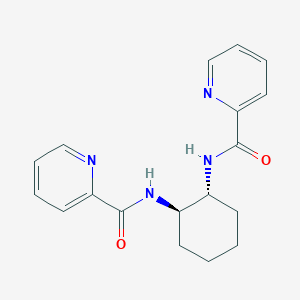

(R,R)-DACH-pyridyl TROST ligand

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(1R,2R)-2-(pyridine-2-carbonylamino)cyclohexyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c23-17(15-9-3-5-11-19-15)21-13-7-1-2-8-14(13)22-18(24)16-10-4-6-12-20-16/h3-6,9-14H,1-2,7-8H2,(H,21,23)(H,22,24)/t13-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYFDUZVVBXFBQ-ZIAGYGMSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201551-23-7 | |

| Record name | (1R,2R)-(ââ?¬â??)-1,2-Bis[(2-pyridinylcarbonyl)amino]cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of Chiral Ligands in Modern Catalysis

Sources

- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. Trost ligand - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. This compound 95 218290-24-5 [sigmaaldrich.com]

- 6. (1R,2R)-(-)-1,2-Diaminocyclohexane synthesis - chemicalbook [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]

- 10. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. X-ray crystallography of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Tsuji-Trost Reaction [organic-chemistry.org]

- 14. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]

An In-Depth Technical Guide to the Mechanism of Action for the (R,R)-DACH-pyridyl TROST Ligand

This guide provides a detailed examination of the (R,R)-DACH-pyridyl TROST ligand, a specialized chiral ligand used in palladium-catalyzed asymmetric allylic alkylation (AAA). We will dissect its structural components, explore the catalytic cycle it governs, and elucidate the precise mechanism by which it imparts high levels of enantioselectivity. This document is intended for researchers, chemists, and drug development professionals who leverage asymmetric catalysis for the synthesis of complex chiral molecules.

Introduction: The Power of Asymmetric Allylic Alkylation

The Tsuji-Trost reaction, or palladium-catalyzed allylic alkylation, is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[1] The asymmetric variant of this reaction, known as the Trost Asymmetric Allylic Alkylation (AAA), is a powerful method for constructing stereogenic centers.[1] The success of Trost AAA hinges on the use of chiral ligands that coordinate to the palladium catalyst, creating a chiral environment that directs the stereochemical outcome of the reaction.[2]

Among the most successful ligand families for this transformation are those developed by the Trost group, which are built upon a C2-symmetric trans-1,2-diaminocyclohexane (DACH) scaffold. These modular ligands have proven to be robust and highly effective. This guide focuses specifically on the This compound , a derivative where the standard phosphinobenzoyl arms are replaced with pyridinecarboxamide moieties.[3] This structural modification alters the electronic and coordinating properties of the ligand, offering a unique tool for asymmetric synthesis.

The Core Catalytic Cycle

To understand the ligand's function, one must first grasp the fundamental mechanism of the palladium-catalyzed AAA. The reaction proceeds through a well-established catalytic cycle, which can be broken down into three primary steps.

-

Oxidative Addition: The cycle begins with a palladium(0) complex, coordinated to the chiral ligand (L*), which interacts with an allylic substrate (e.g., an allylic acetate or carbonate). The palladium coordinates to the double bond, forming an η² π-allyl-Pd(0) complex. This is followed by the expulsion of the leaving group in an oxidative addition step, which generates a cationic η³ π-allyl-Pd(II) intermediate.[1][4] This ionization step occurs with inversion of configuration at the carbon center.[5]

-

Nucleophilic Attack: A soft nucleophile (typically from a pronucleophile with a pKa < 25) then attacks one of the termini of the π-allyl group.[4][5] This is the key stereochemistry-determining step. The attack occurs on the face opposite to the palladium metal (an "outer-sphere" attack), resulting in a second inversion of configuration.[5] The overall stereochemical outcome is a net retention of configuration from the starting material.

-

Reductive Elimination & Catalyst Regeneration: Following the nucleophilic attack, the resulting Pd(0) complex decomplexes from the newly formed product, thereby regenerating the active L*-Pd(0) catalyst to re-enter the catalytic cycle.

Caption: General catalytic cycle for the Trost Asymmetric Allylic Alkylation (AAA).

Mechanism of Enantioselection: The Role of the (R,R)-DACH-pyridyl Ligand

The high fidelity of stereochemical control in this reaction is a direct consequence of the ligand's architecture. The (R,R)-DACH-pyridyl ligand creates a well-defined chiral pocket around the palladium center, forcing the reaction to proceed through a lower-energy, diastereomeric transition state.

Ligand Structure and Coordination

The (R,R)-DACH-pyridyl ligand, formally named (–)-N,N′-(1R,2R)-1,2-Diaminocyclohexanediylbis(2-pyridinecarboxamide), is a C2-symmetric tetradentate ligand.[3] Its key features are:

-

The (1R,2R)-Diaminocyclohexane Backbone: This rigid, chiral scaffold establishes the C2 symmetry and forms the foundation of the chiral environment.

-

Amide Linkers: These connect the DACH backbone to the pyridyl arms. The N-H protons and carbonyl oxygens of the amides are not inert; they can participate in hydrogen bonding and electrostatic interactions that influence the transition state.[6]

-

Pyridine Rings: These are the terminal coordinating groups. Unlike the phosphine groups in standard Trost ligands, the pyridine nitrogens are sp²-hybridized and part of an aromatic system. This makes them less basic but capable of π-stacking and other non-covalent interactions. Their coordination creates a tetradentate N,N,N,N-ligation sphere around the palladium.

The Enantiodiscriminating Step

Enantioselectivity arises from the preferential attack of the nucleophile on one of the two termini of the η³-allyl intermediate. The chiral ligand makes these two termini diastereotopic.

-

Formation of a Chiral Pocket: Upon coordination to the palladium(II) center of the π-allyl intermediate, the DACH backbone and the two pyridinecarboxamide "walls" create a chiral cleft. The C2 symmetry ensures that the environment is asymmetric with respect to the plane of the π-allyl group.

-

Steric Differentiation: The bulky cyclohexane backbone effectively blocks one face of the coordinated π-allyl group. The pyridyl arms extend outwards, creating "flaps" that further define the shape and accessibility of the catalytic pocket. One of the π-allyl termini is sterically shielded by a wall of the ligand, while the other is more exposed.

-

Directed Nucleophilic Attack: The incoming nucleophile is channeled by the ligand's architecture to attack the more accessible (less sterically hindered) terminus of the π-allyl complex. The (R,R) configuration of the DACH backbone dictates which terminus is favored, leading to the predictable formation of a single product enantiomer.

-

Role of the Pyridyl and Amide Groups: The amide N-H groups can form hydrogen bonds with the nucleophile or counterion, pre-organizing it for the attack.[6] The electron-deficient nature of the pyridine rings can influence the electronics of the palladium center, modulating its reactivity. These secondary interactions fine-tune the selectivity of the catalyst system.

Caption: Model for enantioselection via preferential nucleophilic attack on the chiral complex.

Experimental Considerations and Data

The efficacy of the Trost ligand family is well-documented across a wide range of substrates and nucleophiles. While extensive data specifically for the pyridyl variant is less centralized than for its phosphine counterpart, the performance of the DACH scaffold is consistently high.

Representative Experimental Protocol

The following is a generalized procedure for a palladium-catalyzed AAA reaction using a Trost-type ligand.

Materials:

-

Palladium precursor (e.g., [Pd(η³-C₃H₅)Cl]₂)

-

This compound

-

Allylic substrate (e.g., rac-1,3-diphenyl-2-propenyl acetate)

-

Nucleophile (e.g., dimethyl malonate)

-

Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA, KOAc)

-

Anhydrous solvent (e.g., Dichloromethane or THF)

Procedure:

-

To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the palladium precursor (1 mol%) and the (R,R)-DACH-pyridyl ligand (1.5 - 3 mol%).

-

Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

-

Add the allylic substrate (1.0 equiv), the nucleophile (1.2-1.5 equiv), and the base (1.2-1.5 equiv).

-

Stir the reaction at the desired temperature (typically 0 °C to room temperature) and monitor its progress by TLC or GC/LC-MS.

-

Upon completion, quench the reaction (e.g., with saturated aq. NH₄Cl), extract the product with an organic solvent, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC.

Performance Data (Illustrative)

The table below summarizes typical results achieved with the broader class of (R,R)-DACH-based Trost ligands, which are indicative of the performance expected from the pyridyl variant.

| Allylic Substrate | Nucleophile | Yield (%) | ee (%) |

| rac-Cyclohexenyl Acetate | Dimethyl Malonate | 95 | 98 |

| rac-1,3-Diphenylallyl Acetate | Azlactone | 92 | 99 |

| meso-Cyclopentenyl Dicarbonate | Phthalimide | 85 | 96 |

| rac-Vinyl Epoxide | Phenol | 90 | 97 |

| Data is representative of the Trost DACH ligand family and serves for illustrative purposes. |

Conclusion

The this compound is a highly effective chiral inductor for palladium-catalyzed asymmetric allylic alkylation. Its mechanism of action is rooted in the formation of a well-defined, C2-symmetric chiral pocket around the palladium center. This chiral environment sterically and electronically differentiates the two termini of the intermediate π-allyl complex, guiding the incoming nucleophile to attack a specific position. This directed attack is the source of the reaction's high enantioselectivity. The unique electronic properties of the pyridine rings and the hydrogen-bonding capability of the amide linkers provide additional layers of control, making this ligand a valuable and distinct tool for the synthesis of enantiomerically enriched compounds in pharmaceutical and materials science research.

References

-

You, S.-L. et al. (2020). Palladium-Catalyzed Asymmetric Allylic C–H Functionalization: Mechanism, Stereo- and Regioselectivities, and Synthetic Applications. Accounts of Chemical Research. [Link]

-

You, S.-L. et al. (2020). Palladium-Catalyzed Asymmetric Allylic C−H Functionalization: Mechanism, Stereo- and Regioselectivities, and Synthetic Applications. Accounts of Chemical Research, 53(11), 2603-2617. [Link]

-

Wikipedia. Tsuji–Trost reaction. [Link]

-

Ahmad, S. et al. (2018). Novel Chiral Ligands for Palladium-catalyzed Asymmetric Allylic Alkylation/ Asymmetric Tsuji-Trost Reaction: A Review. ResearchGate. [Link]

-

Ding, C. et al. (2021). Palladium-Catalyzed Asymmetric Allylic Alkylation/α-Iminol Rearrangement: A Facile Access to 2-Spirocyclic-Indoline Derivatives. CCS Chemistry. [Link]

-

Trost, B. M. (2015). Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories. PMC - NIH. [Link]

-

White, M. C. et al. (2015). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. [Link]

-

Braunstein, P. et al. (2007). On the Formation of Pd(II) Complexes of Trost Modular Ligand Involving N H Activation or P,O Coordination in Palladium-catalyzed allylic alkylation. ResearchGate. [Link]

-

Claver, C., & Suárez, A. (2013). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. PMC - NIH. [Link]

-

SynArchive. Trost Asymmetic Allylation Alkylation. [Link]

-

Trost, B. M., Jiao, Z., & Gholami, H. (2021). Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles. Chemical Science. [Link]

-

Galvin, D. et al. (2023). Describing Chiral Ligands in Palladium-catalyzed Decarboxylative Asymmetric Allylic Allylation: A Critical Comparison of Three Machine Learning Approaches. ChemRxiv. [Link]

-

Minami, T. et al. (1988). New chiral ligands designed for palladium-catalysed asymmetric allylic alkylation. Journal of the Chemical Society, Chemical Communications. [Link]

-

Organic Chemistry Portal. Tsuji-Trost Reaction. [Link]

-

Trost, B. M., Van Vranken, D. L., & Bingel, C. (1992). A modular approach for ligand design for asymmetric allylic alkylations via enantioselective palladium-catalyzed ionizations. Journal of the American Chemical Society, 114(24), 9327-9343. [Link]

-

Bandar, J. S. et al. (2018). Enantioselective Intramolecular Allylic Substitution via Synergistic Palladium/Chiral Phosphoric Acid Catalysis: Insight into Stereoinduction through Statistical Modeling. ChemRxiv. [Link]

-

Diez, D. et al. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews, 121(11), 6639-6715. [Link]

-

PubChem. This compound. [Link]

Sources

coordination chemistry of palladium with (R,R)-DACH-pyridyl ligands

An In-Depth Technical Guide to the Coordination Chemistry of Palladium with (R,R)-DACH-Pyridyl Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Chirality in Palladium Catalysis

The field of asymmetric catalysis has been revolutionized by the development of chiral ligands that can effectively transfer stereochemical information to a catalytic reaction, yielding enantiomerically enriched products. Among the myriad of transition metals employed, palladium holds a preeminent position due to its remarkable versatility and functional group tolerance.[1] The strategic design of chiral ligands is paramount, as they play a decisive role in controlling both the reactivity and stereoselectivity of palladium-catalyzed transformations.[1] This guide focuses on a particularly effective class of ligands: those derived from the (R,R)-1,2-diaminocyclohexane (DACH) backbone appended with pyridyl moieties. These N,N,N-tridentate ligands create a well-defined and rigid chiral environment around the palladium center, enabling a high degree of stereocontrol in a variety of important organic reactions.

The core strength of the (R,R)-DACH-pyridyl ligand scaffold lies in its C2-symmetric chiral backbone, which effectively dictates the spatial arrangement of the coordinating pyridyl groups. This, in turn, influences the geometry of the resulting palladium complex and the subsequent approach of substrates to the catalytically active metal center. This guide will delve into the synthesis, coordination behavior, structural characteristics, and catalytic applications of these palladium complexes, providing both fundamental understanding and practical insights for researchers in the field.

The (R,R)-DACH-Pyridyl Ligand: A Privileged Scaffold

The (–)-N,N′-(1R,2R)-1,2-Diaminocyclohexanediylbis(2-pyridinecarboxamide), often referred to as the (R,R)-DACH-pyridyl Trost ligand, is a cornerstone of this ligand class.[2][3] Its synthesis is typically achieved through the amidation of (R,R)-1,2-diaminocyclohexane with two equivalents of a picolinic acid derivative.[4] The resulting ligand possesses a robust framework where the stereochemistry of the diaminocyclohexane backbone is locked, providing a predictable and stable chiral pocket.

Key Structural Features:

-

C2-Symmetry: The inherent C2-symmetry of the DACH backbone simplifies the stereochemical analysis of the catalytic cycle and often leads to a reduction in the number of possible diastereomeric transition states.

-

Tridentate Coordination: The two pyridyl nitrogen atoms and the two amide nitrogen atoms can potentially coordinate to the palladium center. However, the most common and catalytically relevant coordination mode is a tridentate N,N,N-fashion, involving the two pyridyl nitrogens and one of the deprotonated amide nitrogens, forming a stable pincer-like structure.[5] This meridional coordination enforces a specific geometry around the palladium, which is crucial for asymmetric induction.[6]

-

Tunability: The pyridyl rings and the amide linkages offer sites for synthetic modification. Introducing electronic or steric variations at these positions allows for the fine-tuning of the ligand's properties to optimize performance for specific substrates and reactions.[7]

Synthesis of (R,R)-DACH-Pyridyl Ligands

A general and scalable process for the synthesis of these ligands involves the coupling of (R,R)-1,2-diaminocyclohexane with the corresponding pyridinecarboxylic acid.[4]

Experimental Protocol: Synthesis of (–)-N,N′-(1R,2R)-1,2-Diaminocyclohexanediylbis(2-pyridinecarboxamide)

Materials:

-

(1R,2R)-1,2-Diaminocyclohexane

-

Picolinic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or Carbonyldiimidazole (CDI)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount) or Imidazole hydrochloride (catalytic amount)

-

Dichloromethane (CH2Cl2) or Acetonitrile (CH3CN)

-

Standard aqueous workup and purification reagents

Step-by-Step Procedure:

-

Acid Activation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve picolinic acid (2.2 equivalents) in the chosen solvent (CH2Cl2 or CH3CN). Add the coupling reagent (e.g., EDCI or CDI, 2.2 equivalents). If using EDCI, add a catalytic amount of DMAP. If using CDI, a catalytic amount of imidazole hydrochloride can improve the reaction rate.[4] Stir the mixture at room temperature until the acid is fully activated (this can be monitored by TLC or LC-MS).

-

Amine Addition: To the activated acid solution, add a solution of (1R,2R)-1,2-diaminocyclohexane (1.0 equivalent) in the same solvent dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until completion.

-

Workup: Upon completion, quench the reaction with water. If using CH2Cl2, separate the organic layer, wash with saturated aqueous NaHCO3, brine, and dry over anhydrous Na2SO4. If using CH3CN, the product may precipitate upon addition of water.[4]

-

Purification: The crude product can be purified by filtration if it precipitates, or by column chromatography on silica gel to afford the pure (R,R)-DACH-pyridyl ligand as a solid.[4]

Caption: Workflow for the synthesis of (R,R)-DACH-pyridyl ligands.

Coordination Chemistry with Palladium

The (R,R)-DACH-pyridyl ligands readily coordinate with palladium(II) precursors, such as palladium(II) acetate or palladium(II) chloride, to form well-defined complexes.[8][9] The coordination typically results in a slightly distorted square planar geometry around the palladium center.[9][10]

Formation of Palladium Complexes

The synthesis of the palladium complex is generally straightforward, involving the reaction of the ligand with a suitable palladium(II) salt in an appropriate solvent.

Experimental Protocol: Synthesis of a [Pd((R,R)-DACH-pyridyl)Cl]Cl Complex

Materials:

-

(R,R)-DACH-pyridyl ligand

-

Palladium(II) chloride (PdCl2) or (CH3CN)2PdCl2

-

Acetonitrile or a similar coordinating solvent

-

Diethyl ether

Step-by-Step Procedure:

-

Preparation: In a Schlenk flask under an inert atmosphere, suspend PdCl2 (1.0 equivalent) in acetonitrile.

-

Ligand Addition: Add a solution of the (R,R)-DACH-pyridyl ligand (1.0 equivalent) in acetonitrile to the PdCl2 suspension.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours. The formation of the complex is often indicated by a color change and the dissolution of the starting materials.

-

Isolation: After cooling to room temperature, the complex can be precipitated by the addition of a less polar solvent, such as diethyl ether.

-

Purification: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield the desired palladium complex.

Structural Elucidation

The precise structure of these palladium complexes is crucial for understanding their catalytic behavior. Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure, revealing bond lengths, bond angles, and the overall coordination geometry.[5][11][12] Spectroscopic techniques such as NMR (¹H, ¹³C) and FT-IR are routinely used to characterize the complexes in solution and confirm the coordination of the ligand to the palladium center.[5][13]

X-ray crystal structures of related palladium complexes with N,N,N-tridentate ligands confirm a distorted square-planar geometry. The bond angles around the palladium center deviate from the ideal 90°, and this distortion, induced by the chiral ligand, is a key factor in creating the asymmetric environment necessary for enantioselective catalysis.[9][14]

Caption: Simplified coordination of the tridentate ligand to palladium.

Key Catalytic Applications: Asymmetric Allylic Alkylation (AAA)

Palladium complexes of (R,R)-DACH-pyridyl ligands have proven to be exceptionally effective catalysts for asymmetric allylic alkylation (AAA), a powerful C-C bond-forming reaction.[15][16] In the Tsuji-Trost reaction, a π-allylpalladium intermediate is generated, which then undergoes nucleophilic attack.[17] The chiral ligand controls the facial selectivity of the nucleophilic attack on the π-allyl moiety, leading to the formation of an enantioenriched product.

Mechanism of Asymmetric Induction

The generally accepted mechanism for palladium-catalyzed AAA involves several key steps:[15][18]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an allylic substrate (e.g., an allylic acetate or carbonate) to form a cationic π-allylpalladium(II) complex.

-

Nucleophilic Attack: A soft nucleophile (e.g., a malonate enolate) attacks one of the termini of the π-allyl ligand.

-

Reductive Elimination: This step is often considered part of the nucleophilic attack, leading to the formation of the alkylated product and regeneration of the Pd(0) catalyst.

The enantioselectivity of the reaction is determined during the nucleophilic attack step. The chiral (R,R)-DACH-pyridyl ligand creates a chiral pocket around the π-allylpalladium intermediate. Steric and electronic interactions between the ligand, the π-allyl group, and the incoming nucleophile favor one pathway of attack over the other, resulting in a high enantiomeric excess (ee) of one product enantiomer.

Caption: Simplified catalytic cycle for Pd-catalyzed AAA.

Performance Data in Asymmetric Allylic Alkylation

The effectiveness of these catalysts is demonstrated by the high enantioselectivities achieved across a range of substrates.

| Substrate (Allylic Acetate) | Nucleophile | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | 1-2 | CH2Cl2 | RT | >95 | >98 | [19] |

| Cyclohexenyl acetate | Dimethyl malonate | 1-2 | THF | RT | >90 | 97 | [19] |

| 1,3-Dimethyl-2-propenyl acetate | Sodium diethyl malonate | 2 | Toluene | 0 | 85 | 96 | [15] |

Note: The data presented are representative and compiled from various sources in the literature to illustrate the general efficacy of this catalyst class. Specific conditions and results will vary based on the exact ligand structure and substrate.

Conclusion and Future Outlook

The represents a mature and highly successful area of asymmetric catalysis. The well-defined, rigid, and tunable nature of these tridentate chiral ligands allows for the creation of highly effective palladium catalysts that provide excellent stereocontrol in key organic transformations, most notably asymmetric allylic alkylation. The straightforward synthesis of both the ligands and their palladium complexes, coupled with their high catalytic efficacy, ensures their continued importance in academic research and industrial applications, particularly in the synthesis of complex chiral molecules for the pharmaceutical and agrochemical industries.

Future research in this area will likely focus on expanding the scope of reactions catalyzed by these complexes, developing more sustainable and recyclable catalytic systems, and applying computational methods to further refine ligand design for even greater selectivity and reactivity. The foundational principles outlined in this guide provide a solid basis for researchers to build upon and innovate within this exciting field.

References

- Palladium-Catalyzed Asymmetric Allylic C−H Functionalization: Mechanism, Stereo- and Regioselectivities, and Synthetic Applications. (2020). Accounts of Chemical Research.

- Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction. (n.d.). PMC - NIH.

- Palladium-Catalyzed Asymmetric Allylic C–H Functionalization: Mechanism, Stereo- and Regioselectivities, and Synthetic Applications. (2020).

- Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. (n.d.). MDPI.

- Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. (n.d.). MDPI.

- Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. (n.d.). Dalton Transactions (RSC Publishing).

- Catalytic activity of palladium (II) complexes with tridentate nitrogen ligands in the hydrogenation of alkenes and alkynes. (2002).

- Pd and Mo Catalyzed Asymmetric Allylic Alkyl

- Ethylenediamine-palladium(II) complexes with pyridine and its derivatives: synthesis, molecular structure and initial antitumor studies. (1999). PubMed.

- Palladium-Catalyzed Asymmetric Allylic Alkylation Strategies for the Synthesis of Acyclic Tetrasubstituted Stereocenters. (2018). Thieme.

- Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. (n.d.). PMC - PubMed Central.

- Developing Ligands for Palladium(II)

- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). PMC - NIH.

- Stable Palladium(0), Palladium(II), and Platinum(II) Complexes Containing a New, Multifunctional and Hemilabile Phosphino−Imino−Pyridyl Ligand: Synthesis, Characterization, and Reactivity. (1996).

- Synthesis of a Family of Pd(II)

- Nitrogen-Containing Ligands for Asymmetric Homogeneous and Heterogeneous Catalysis. (2000).

- Pd(II)

- Application of Chiral Mixed Phosphorus/Sulfur Ligands to Palladium-Catalyzed Allylic Substitutions. (n.d.). Journal of the American Chemical Society.

- Palladium: Inorganic & Coordination Chemistry. (n.d.).

- Structure of palladium(II) complex 2a in crystal according to the X-ray diffraction data. (n.d.).

- Improved Catalyst Design for the Palladium-Catalyzed Enantioselective Oxidation of Chiral Secondary Alcohols: Access to Both Enantiomeric Series. (n.d.). PMC - NIH.

- Enantioselective amine α-functionalization via palladium catalyzed C–H aryl

- Synthesis and Characterization of Palladium (II) Complexes With Some Pyridine Derivatives. (n.d.).

- Novel Chiral Ligands for Palladium-catalyzed Asymmetric Allylic Alkyl

- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (n.d.). Organic Chemistry Frontiers (RSC Publishing).

- Chiral palladium pincer complexes for asymmetric catalytic reactions. (n.d.). RSC Publishing.

- Chiral Ligands for Palladium-Catalyzed Coordination-Assisted Enantioselective C(sp3)-H Functionalization Reactions (Invited Review). (n.d.). Jiao Research Group.

- Ligand Design in Enantioselective Ring-opening Polymerization of Lactide: Reactivity and Catalysis. (2022).

- This compound 95 218290-24-5. (n.d.). Sigma-Aldrich.

- Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. (n.d.). [No source found].

- X-ray crystallography summary for structures 2 and 3. (n.d.).

- This compound. (n.d.). Santa Cruz Biotechnology.

- An Improved Scalable Process for the Synthesis of (S,S)-DACH-Ph Trost Ligand. (2022). Thieme.

Sources

- 1. jiaolei.group [jiaolei.group]

- 2. scbt.com [scbt.com]

- 3. (R,R)-DACH-吡啶基 Trost 配体 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chiral palladium pincer complexes for asymmetric catalytic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands | MDPI [mdpi.com]

- 9. Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. Improved Catalyst Design for the Palladium-Catalyzed Enantioselective Oxidation of Chiral Secondary Alcohols: Access to Both Enantiomeric Series - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pd and Mo Catalyzed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel Chiral Ligands for Palladium-catalyzed Asymmetric Allylic Alkylation/ Asymmetric Tsuji-Trost Reaction: A Review [ouci.dntb.gov.ua]

- 17. mdpi.com [mdpi.com]

- 18. thieme-connect.de [thieme-connect.de]

- 19. pubs.acs.org [pubs.acs.org]

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Early Development and Discovery of DACH-Pyridyl Ligands

This guide provides a comprehensive technical overview of the early development and discovery of DACH-pyridyl ligands, a class of chiral molecules that have become instrumental in modern asymmetric catalysis. We will delve into the foundational research that established their importance, detailing the scientific rationale, synthetic methodologies, and initial structure-activity relationship studies that paved the way for their widespread application. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the origins and core principles of these powerful catalytic tools.

Introduction: The Quest for Enantioselectivity and the Rise of C2-Symmetric Ligands

The field of asymmetric catalysis has long sought "privileged" chiral ligands—scaffolds that can induce high levels of stereoselectivity across a broad range of reactions and substrates. A key concept that emerged in this pursuit was the principle of C2 symmetry. The introduction of a C2 axis of symmetry in a chiral ligand reduces the number of possible diastereomeric transition states in a catalytic cycle, often leading to higher enantioselectivity.[1]

It was within this context that the work of Professor Barry M. Trost and his research group laid the groundwork for a new class of modular C2-symmetric ligands. Their pioneering efforts in palladium-catalyzed asymmetric allylic alkylation (AAA) highlighted the need for robust and tunable chiral ligands that could effectively control the stereochemical outcome of this powerful carbon-carbon bond-forming reaction.[2][3]

The Conceptual Leap: A Modular Approach to Ligand Design

A significant breakthrough came with the articulation of a modular approach to ligand design, as detailed in the seminal 1992 paper by Trost, Van Vranken, and Bingel in the Journal of the American Chemical Society.[4][5] This work proposed the construction of chiral ligands from distinct, interchangeable modules, allowing for the systematic variation of the ligand's steric and electronic properties. This modularity was key to fine-tuning the ligand's performance for specific catalytic transformations.

The core components of this design were a chiral scaffold to provide the stereochemical information and coordinating moieties to bind to the metal center. It was the innovative combination of a C2-symmetric trans-1,2-diaminocyclohexane (DACH) backbone with various coordinating groups that proved to be particularly fruitful.

The Emergence of the DACH-Pyridyl Scaffold

While the initial work explored a range of coordinating groups, the introduction of pyridyl moieties marked a pivotal development. The combination of the rigid, chiral DACH backbone with the nitrogen-containing aromatic pyridyl groups offered a unique set of electronic and steric properties. The pyridyl groups, capable of coordinating to transition metals, provided a robust binding site, while the chiral environment of the DACH scaffold effectively controlled the spatial arrangement of the substrate and nucleophile around the metal center.

The archetypal DACH-pyridyl ligand, (1R,2R)-N,N'-bis(2-picolinoyl)-1,2-diaminocyclohexane, also known as the (R,R)-DACH-pyridyl Trost ligand, quickly demonstrated its utility in asymmetric catalysis.

Rationale for the DACH-Pyridyl Design

The choice of each component in the DACH-pyridyl ligand was deliberate and based on sound chemical principles:

-

trans-1,2-Diaminocyclohexane (DACH) as the Chiral Scaffold: The use of the DACH backbone was instrumental for several reasons. Its rigid cyclohexane ring minimizes conformational flexibility, which is crucial for maintaining a well-defined chiral environment around the metal center. The trans configuration of the amino groups projects the coordinating pyridyl arms in opposite directions, creating a C2-symmetric arrangement. Furthermore, both enantiomers of DACH, (R,R) and (S,S), are readily available, allowing access to either enantiomer of the desired product.[6][7][8]

-

Pyridyl Groups as Coordinating Moieties: The pyridine rings serve as effective coordinating groups for palladium and other transition metals. The nitrogen atoms of the pyridyl groups are sp2-hybridized and possess a lone pair of electrons that can readily donate to the metal center, forming a stable chelate complex. The aromatic nature of the pyridine ring also allows for electronic tuning of the ligand through the introduction of substituents.

Synthesis of DACH-Pyridyl Ligands: A Practical Protocol

The synthesis of DACH-pyridyl ligands is a straightforward and robust process, a key factor in their widespread adoption. The general procedure involves the acylation of the chiral DACH backbone with a suitable pyridinecarboxylic acid derivative.

Step-by-Step Experimental Protocol for the Synthesis of (1R,2R)-N,N'-bis(2-picolinoyl)-1,2-diaminocyclohexane

This protocol is based on established synthetic methods for this class of ligands.

Materials:

-

Picolinic acid

-

Thionyl chloride or Oxalyl chloride

-

Triethylamine or other suitable base

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Activation of Picolinic Acid: Picolinic acid is first converted to its more reactive acid chloride. In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), picolinic acid is dissolved in anhydrous DCM. A slight excess of thionyl chloride or oxalyl chloride is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the conversion to the acid chloride is complete (typically monitored by IR spectroscopy, observing the disappearance of the carboxylic acid O-H stretch and the appearance of the acid chloride C=O stretch). The solvent and excess reagent are removed under reduced pressure to yield the crude picolinic acid chloride.

-

Acylation of (1R,2R)-Diaminocyclohexane: The crude picolinic acid chloride is dissolved in anhydrous DCM. In a separate flask, (1R,2R)-(-)-1,2-diaminocyclohexane and a slight excess of a non-nucleophilic base (e.g., triethylamine, to scavenge the HCl byproduct) are dissolved in anhydrous DCM. This solution is then added dropwise to the solution of picolinic acid chloride at 0 °C.

-

Reaction and Workup: The reaction mixture is stirred at room temperature until the reaction is complete (typically monitored by thin-layer chromatography). Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure (1R,2R)-N,N'-bis(2-picolinoyl)-1,2-diaminocyclohexane as a white to off-white solid.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Early Applications and Structure-Activity Relationship (SAR) Insights

The primary application for which DACH-pyridyl ligands were developed was the palladium-catalyzed asymmetric allylic alkylation (AAA) reaction.[3] Early studies quickly established the exceptional ability of these ligands to induce high levels of enantioselectivity in a variety of AAA reactions.

Initial structure-activity relationship studies focused on the modular nature of the ligand, investigating the impact of modifications to both the DACH backbone and the pyridyl moieties. Key early findings included:

-

The Critical Role of the DACH Backbone: The C2-symmetric trans-1,2-diaminocyclohexane scaffold was found to be superior to other chiral diamines in many cases, highlighting the importance of its conformational rigidity.

-

Influence of the Pyridyl Substituents: While the parent picolinoyl derivative proved highly effective, early explorations into substituted pyridyl groups demonstrated that the electronic properties of the ligand could be modulated to influence the catalytic activity and selectivity. However, extensive SAR studies on the pyridyl fragment were more a feature of later work in the field.

The success of the DACH-pyridyl ligands in AAA spurred their application in a wider range of asymmetric transformations, solidifying their status as a privileged ligand class.

Visualization of Key Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

Modular Design of DACH-Pyridyl Ligands

Caption: Modular construction of a DACH-pyridyl ligand.

Synthetic Pathway for DACH-Pyridyl Ligands

Sources

- 1. researchgate.net [researchgate.net]

- 2. Trost Ligands for Allylic Alkylation [sigmaaldrich.com]

- 3. Trost Ligands for Allylic Alkylation [sigmaaldrich.com]

- 4. Publications – The Van Vranken Group [vanvranken.ps.uci.edu]

- 5. Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (1R,2R)-(-)-1,2-Diaminocyclohexane synthesis - chemicalbook [chemicalbook.com]

- 7. (1R,2R)-(-)-1,2-Diaminocyclohexane | 20439-47-8 [chemicalbook.com]

- 8. scbt.com [scbt.com]

A Technical Guide to the Synthesis and Spectroscopic Characterization of (R,R)-DACH-pyridyl TROST Ligand

Preamble: The (R,R)-DACH-pyridyl TROST ligand, formally known as (–)-N,N′-(1R,2R)-1,2-Diaminocyclohexanediylbis(2-pyridinecarboxamide), is a C₂-symmetric chiral ligand pivotal in the field of asymmetric catalysis. Its robust structure, featuring a chiral trans-1,2-diaminocyclohexane (DACH) backbone and two pyridylcarboxamide arms, makes it a powerful controller of stereochemistry in various metal-catalyzed reactions, most notably in palladium-catalyzed asymmetric allylic alkylations (AAA). This guide provides a detailed protocol for its synthesis, a thorough analysis of its expected spectroscopic characteristics (¹H NMR, ¹³C NMR, and IR), and insights into the practical application of these spectroscopic methods for quality control and mechanistic studies.

The Causality of Design: Why the this compound Excels

The efficacy of the (R,R)-DACH-pyridyl ligand stems from its well-defined three-dimensional architecture. The C₂-symmetry simplifies the diastereomeric transition states in a catalytic cycle, often leading to higher enantioselectivities.

-

The Chiral Scaffold: The rigid (1R,2R)-diaminocyclohexane backbone projects its stereochemistry outward, creating a chiral environment around the coordinated metal center.

-

The Ligating Arms: The two pyridylcarboxamide units serve a dual purpose. The amide carbonyls and the pyridyl nitrogens act as binding sites for the metal (e.g., palladium), forming a stable chelate. The orientation of these arms creates a "chiral pocket" that dictates the facial selectivity of nucleophilic attack on the π-allyl intermediate in AAA reactions.

-

Electronic Properties: The pyridine rings, being more electron-withdrawing than the phenyl rings found in the standard Trost ligand, can modulate the electronic properties of the metal center, influencing reactivity and selectivity.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Logical relationship between ligand structure and catalytic performance.

Experimental Protocol: Synthesis of this compound

This protocol describes the amide coupling reaction between (1R,2R)-(-)-1,2-diaminocyclohexane and picolinic acid. The use of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or CDI (1,1'-Carbonyldiimidazole) is standard for forming the amide bonds efficiently.

Materials:

-

(1R,2R)-(-)-1,2-Diaminocyclohexane

-

Picolinic acid (2-Pyridinecarboxylic acid)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous (optional, as co-solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate and Hexanes for chromatography/crystallization

Procedure:

-

Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve picolinic acid (2.2 equivalents) in anhydrous DCM. If solubility is an issue, a small amount of anhydrous DMF can be added.

-

Activation of Carboxylic Acid: To the solution from step 1, add 1-Hydroxybenzotriazole (HOBt, 2.2 eq.) and EDC·HCl (2.2 eq.). Stir the mixture at room temperature for 20-30 minutes. This pre-activation step forms the HOBt-ester, a highly reactive intermediate. The causality here is to convert the poor hydroxyl leaving group of the carboxylic acid into a much better leaving group, facilitating nucleophilic attack by the amine.

-

Amine Addition: In a separate flask, dissolve (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 eq.) and a non-nucleophilic base such as triethylamine (2.5 eq.) in anhydrous DCM. The base is crucial to neutralize the HCl byproduct from the EDC coupling and to ensure the diamine is in its free-base form for efficient nucleophilic attack.

-

Coupling Reaction: Slowly add the diamine solution from step 3 to the activated acid mixture from step 2 via a dropping funnel or syringe pump at 0 °C (ice bath). After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), water, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude solid can be purified by either flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization (e.g., from a hot ethyl acetate/hexanes mixture) to yield the this compound as a white to off-white solid.

dot graph G { bgcolor="#F1F3F4" rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Experimental workflow for the synthesis of the target ligand.

Spectroscopic Characterization

The following sections detail the predicted spectroscopic data for the this compound. These predictions are based on the known chemical shifts and absorption frequencies of the constituent functional groups.

Infrared (IR) Spectroscopy

The IR spectrum is an excellent tool for confirming the presence of key functional groups. The self-validating nature of this protocol means that the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic amide bands confirm a successful reaction.

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale and Expected Appearance |

| ~3300 | N-H stretch | Secondary Amide | A sharp to medium intensity peak. Its presence is a key indicator of amide bond formation. |

| 3100-3000 | C-H stretch (sp²) | Pyridyl Ring | A series of sharp, medium-to-weak peaks. |

| 2930-2850 | C-H stretch (sp³) | Cyclohexane Ring | Strong, sharp peaks characteristic of the CH₂ and CH groups of the DACH backbone. |

| ~1670 | C=O stretch (Amide I) | Amide | A very strong and sharp absorption. This is one of the most prominent peaks in the spectrum. |

| ~1590, ~1570, ~1470, ~1430 | C=C, C=N stretch | Pyridyl Ring | A set of four characteristic sharp peaks of varying intensity for the aromatic ring. |

| ~1530 | N-H bend (Amide II) | Amide | A strong peak, typically found alongside the Amide I band. |

| ~750 | C-H out-of-plane bend | Pyridyl Ring | A strong peak indicative of the ortho-disubstituted pyridine ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the C₂-symmetry of the molecule, the ¹H and ¹³C NMR spectra are simplified, with only half the number of expected signals for each unique proton and carbon.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~8.50 | d | 2H | H-6 (Pyridyl) | Proton ortho to the pyridyl nitrogen, significantly deshielded. |

| ~8.20 | d | 2H | NH (Amide) | Amide proton, often broad, deshielded by the adjacent carbonyl. |

| ~8.15 | d | 2H | H-3 (Pyridyl) | Proton ortho to the carboxamide group, deshielded. |

| ~7.80 | td | 2H | H-4 (Pyridyl) | Triplet of doublets, coupled to H-3 and H-5. |

| ~7.40 | t | 2H | H-5 (Pyridyl) | Triplet, coupled to H-4 and H-6. |

| ~4.10 | m | 2H | H-1, H-2 (DACH) | Methine protons of the cyclohexane ring attached to the amide nitrogen. |

| ~2.30 | m | 2H | H-a (DACH, axial) | Axial protons on the cyclohexane ring, deshielded by proximity to amide. |

| ~1.85 | m | 2H | H-b (DACH, axial) | Axial protons on the cyclohexane ring. |

| ~1.50 | m | 4H | H-c, H-d (DACH, equatorial) | Equatorial protons on the cyclohexane ring. |

| Predicted δ (ppm) | Assignment | Rationale for Assignment |

| ~164.5 | C=O (Amide) | Carbonyl carbon, highly deshielded. |

| ~150.0 | C-2 (Pyridyl) | Carbon attached to the carboxamide group. |

| ~148.5 | C-6 (Pyridyl) | Carbon adjacent to the nitrogen, deshielded. |

| ~137.0 | C-4 (Pyridyl) | Aromatic CH carbon. |

| ~126.0 | C-5 (Pyridyl) | Aromatic CH carbon. |

| ~122.0 | C-3 (Pyridyl) | Aromatic CH carbon. |

| ~54.0 | C-1, C-2 (DACH) | Methine carbons of the cyclohexane ring attached to nitrogen. |

| ~32.0 | C-3, C-6 (DACH) | Methylene carbons adjacent to the methine carbons. |

| ~24.5 | C-4, C-5 (DACH) | Methylene carbons at the "back" of the cyclohexane ring. |

Application of Spectroscopic Data: Beyond Confirmation

While the primary use of the data above is for structural confirmation and purity assessment, these spectroscopic techniques are invaluable for monitoring the ligand's behavior in a catalytic setting.

-

NMR for Complexation Studies: Upon coordination to a palladium center, the signals for the pyridyl and amide protons will shift significantly (usually downfield). This shift can be used to confirm the formation of the active catalyst and to study the ligand-metal binding equilibrium.

-

IR for Reaction Monitoring: In certain applications, the C=O stretch of the amide can be monitored to observe changes in the ligand's coordination environment during a reaction, providing indirect evidence for the catalytic cycle's progression.

References

-

Zhang, Y., et al. (2022). An Improved Scalable Process for the Synthesis of (S,S)-DACH-Ph Trost Ligand. Organic Process Research & Development. [Link][1]

-

Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921–2944. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag. [Link]

Sources

A Senior Application Scientist's Guide to the Computational Modeling of (R,R)-DACH-pyridyl TROST Ligand Complexes

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: From Asymmetric Catalysis to Predictive In Silico Science

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries where the chirality of a molecule dictates its biological activity. Palladium-catalyzed Asymmetric Allylic Alkylation (AAA), a powerful carbon-carbon bond-forming reaction pioneered by Tsuji and Trost, stands as a testament to the elegance and efficiency of transition metal catalysis.[1] The success of these reactions hinges almost entirely on the design of the chiral ligand that orchestrates the stereochemical outcome.

Among the pantheon of successful ligands, the modular Trost ligands, particularly those built upon the C₂-symmetric trans-1,2-diaminocyclohexane (DACH) scaffold, have demonstrated remarkable versatility and efficacy.[2] This guide focuses specifically on the (R,R)-DACH-pyridyl TROST ligand , an amide-based variant known for inducing high levels of enantioselectivity.

The objective of this whitepaper is to move beyond empirical trial-and-error and provide a comprehensive framework for the computational modeling of palladium complexes bearing this ligand. By integrating quantum mechanics (QM) and molecular dynamics (MD), we can dissect reaction mechanisms, rationalize stereochemical outcomes, and ultimately, guide the rational design of next-generation catalysts. This document is structured not as a rigid manual, but as a logical journey from theoretical first principles to practical, validated workflows, reflecting the integrated approach required for success in modern computational chemistry.

Part 1: The Theoretical Core: Quantum and Classical Approaches

To accurately model a catalytic system, we must employ a multi-scale approach. Quantum mechanics is essential for describing the electronic rearrangements of bond-making and bond-breaking, while molecular dynamics is required to understand how the catalyst and substrates behave in a dynamic solution-phase environment.

Chapter 1.1: Quantum Mechanics (QM) — Decoding the Reaction Pathway

Density Functional Theory (DFT) has become the primary tool for mechanistic studies in organometallic catalysis due to its favorable balance of computational cost and accuracy.[3][4] It allows us to map the potential energy surface of a reaction, identifying the low-energy pathways that dictate the catalytic cycle.

The Causality of Method Selection: We choose DFT because it allows us to calculate the electronic structure of the catalyst and substrate, providing direct insight into the transition states that control enantioselectivity. The energy difference between the diastereomeric transition states leading to the (R) and (S) products (ΔΔG‡) is the ultimate predictor of the enantiomeric excess (ee) of a reaction.[5]

Key Investigative Stages in a TROST-Catalyzed AAA Reaction:

-

Catalyst Activation & Resting State: Modeling the initial complex formed between the Pd(0) source and the (R,R)-DACH-pyridyl ligand. It is crucial to identify the lowest energy conformation of this pre-catalyst.

-

Oxidative Addition: The Pd(0) complex reacts with the allylic substrate to form the key η³-allyl palladium(II) intermediate. This step is often not stereochemistry-determining but is a critical entry point into the catalytic cycle.[1]

-

Nucleophilic Attack: This is typically the enantioselectivity-determining step (EDS) .[3][4] The nucleophile can attack the allyl moiety from two different faces, leading to the two possible product enantiomers. The chiral environment created by the TROST ligand makes one of these approaches energetically favorable. DFT calculations reveal crucial non-covalent interactions, such as hydrogen bonds between the ligand's amide N-H groups and the nucleophile or substrate, which stabilize the favored transition state.[6]

-

Reductive Elimination: The new C-C bond is fully formed, and the product is released, regenerating the Pd(0) catalyst.

Caption: A generalized workflow for investigating a TROST-catalyzed reaction using DFT.

Chapter 1.2: Molecular Dynamics (MD) — Capturing the Ensemble

While DFT provides exquisite detail about specific points on the potential energy surface, it often models molecules in the gas phase at 0 K. MD simulations reintroduce temperature and explicit solvent, allowing us to observe the dynamic behavior of the catalyst complex over time.[7][8]

The Causality of Method Selection: The conformation of the flexible DACH backbone and the pyridyl-amide arms of the TROST ligand can be influenced by the solvent and thermal motion. These conformational dynamics can pre-organize the catalytic pocket for optimal stereocontrol. MD simulations are the only way to explore this conformational landscape and validate that the low-energy structures found by DFT are indeed representative of the solution-phase reality.

Key Insights from MD Simulations:

-

Conformational Stability: Does the catalyst adopt a single, rigid conformation, or is it flexible? RMSD (Root Mean Square Deviation) analysis can quantify this.

-

Solvent Effects: How do solvent molecules interact with the catalyst? Are there specific solvent-ligand hydrogen bonds that influence its shape?

-

Substrate Docking: MD can be used to explore how the substrate and nucleophile approach the catalytic pocket before the reaction occurs.

Part 2: A Validated, Step-by-Step Technical Workflow

This section outlines a practical, self-validating protocol for modeling the asymmetric allylic alkylation of a generic substrate, dimethyl malonate, with an allylic acetate, catalyzed by a Pd-((R,R)-DACH-pyridyl) complex.

Workflow Overview

Caption: High-level computational workflow for modeling TROST ligand complexes.

Experimental Protocol 1: QM Mechanistic Investigation (using Gaussian or ORCA)

Objective: To locate the transition states for the nucleophilic attack and calculate the free energy barrier difference (ΔΔG‡).

-

Structure Preparation: Build the (R,R)-DACH-pyridyl ligand, the Pd(dba)₂ precursor (or other Pd(0) source), the allylic substrate, and the malonate nucleophile using a molecular editor.

-

Initial Optimization: Perform a preliminary geometry optimization of the Pd(0)-ligand complex and the π-allyl intermediate using a cost-effective DFT functional and basis set (e.g., B3LYP/6-31G(d) for main group, LANL2DZ for Pd).

-

Transition State (TS) Guess: Manually dock the nucleophile towards the two prochiral faces of the π-allyl intermediate to create initial guess structures for the two diastereomeric transition states (TS-pro-R and TS-pro-S).

-

TS Optimization: Optimize the guess structures using a transition state search algorithm (e.g., Opt=TS in Gaussian). Employ a higher level of theory for better accuracy, including a dispersion correction and a larger basis set (e.g., M06/def2-SVP).

-

Validation - Frequency Analysis: Perform a frequency calculation on the optimized TS structures. A true transition state must have exactly one imaginary frequency , corresponding to the motion along the reaction coordinate (C-C bond formation).

-

Validation - Intrinsic Reaction Coordinate (IRC): Run an IRC calculation starting from each TS. This traces the reaction path downhill from the transition state and must connect to the correct reactant (π-allyl complex) and product complexes. This is a critical self-validation step.

-

Final Energy Calculation: Perform a final single-point energy calculation on all optimized structures (reactants, TSs, products) with a larger basis set (e.g., def2-TZVP) and include a solvent model (e.g., SMD or PCM) to better approximate solution-phase energies. Calculate the Gibbs Free Energies.

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 0.00 | 0.00 |

| Transition State (pro-S) | +12.5 | +14.2 |

| Transition State (pro-R) | +15.0 | +16.8 |

| ΔΔG‡ (pro-R - pro-S) | +2.5 | +2.6 |

Table 1: Example quantitative data derived from DFT calculations. A ΔΔG‡ of +2.6 kcal/mol would correspond to a high enantiomeric excess for the S-product.

Experimental Protocol 2: Classical MD Simulation (using AMBER or GROMACS)

Objective: To assess the conformational dynamics and solvation of the Pd-π-allyl intermediate in solution.

-

Force Field Parameterization (The Critical Step):

-

Standard force fields (like GAFF) can handle the organic ligand scaffold.

-

The palladium center and its immediate coordination sphere require custom parameters.

-

Charge Derivation: Use the validated QM-optimized structure of the π-allyl complex. Perform an electrostatic potential (ESP) calculation and derive atomic charges using a fitting procedure like RESP. This ensures the electrostatic model is physically meaningful.

-

Lennard-Jones & Bonded Parameters: For Pd, initial parameters can often be taken from existing literature on similar complexes or derived by fitting to QM potential energy scans for key bond stretches and angle bends. This step is crucial for trustworthiness.[9][10]

-

-

System Solvation: Place the parameterized complex in the center of a periodic box (e.g., a truncated octahedron) and fill it with a chosen explicit solvent model (e.g., TIP3P water).

-

Ionization: Add counter-ions to neutralize the system's charge.

-

Minimization: Perform a series of energy minimization steps to relax the solvent and remove any bad contacts.

-

Equilibration:

-

Heating (NVT Ensemble): Gradually heat the system from 0 K to the target temperature (e.g., 298 K) over several hundred picoseconds while keeping the volume constant. Use restraints on the complex to allow the solvent to equilibrate around it.

-

Pressure Equilibration (NPT Ensemble): Switch to a constant pressure ensemble and continue the simulation until the system density converges. Gradually release the restraints on the complex.

-

-

Production Run: Run the simulation for a desired length of time (typically 100s of nanoseconds or longer) without any restraints. Save the coordinates (trajectory) at regular intervals.[8]

-

Analysis: Analyze the trajectory to calculate RMSD of the complex, monitor key dihedral angles in the DACH backbone, and analyze hydrogen bonding patterns between the ligand and solvent.

Part 3: Synthesizing Insights for Predictive Science

The true power of this dual approach lies in the synthesis of the results. The DFT calculations provide the quantitative prediction of enantioselectivity (ΔΔG‡), while the MD simulations provide the dynamic context.

-

Trustworthiness Check: Does the dominant conformation observed in the MD simulation closely resemble the structure used for the DFT calculations? If not, the DFT calculations may need to be revisited using a different starting conformer.

-

Explaining the 'Why': The hydrogen bonds or steric clashes identified in the DFT transition state structure can be correlated with conformational preferences seen in the MD simulation. For example, MD might show that one of the pyridyl groups preferentially orients itself to create a "wall," effectively blocking one face of the allyl group from attack, thus rationalizing the energy difference calculated by DFT.

By rigorously applying and cross-validating these computational protocols, researchers can build a highly predictive model of their catalytic system. This enables the in silico screening of ligand modifications or different substrates, dramatically accelerating the discovery and optimization cycle in the development of new asymmetric catalysts.

References

-

Computer simulation of enantioselective catalysis mediated by chiral... - ResearchGate. Available at: [Link]

-

DFT calculations for the DACH-Phenyl-Trost-ligated palladium catalyst a... - ResearchGate. Available at: [Link]

-

On the Formation of Pd(II) Complexes of Trost Modular Ligand Involving N H Activation or P,O Coordination in Palladium-catalyzed allylic alkylation | Request PDF - ResearchGate. Available at: [Link]

-

Using molecular dynamics simulations to identify the key factors responsible for chiral recognition by an amino acid-based molec. (2018). Journal of Molecular Recognition, 31(12), e2742. Available at: [Link]

-

DFT Mechanistic Investigation of an Enantioselective Tsuji–Trost Allylation Reaction | Organometallics - ACS Publications. (2018). Available at: [Link]

-

Molecular Dynamics and Machine Learning in Catalysts - MDPI. Available at: [Link]

-

[2503.07873v1] Chirality of molecular motion in cholesteric liquid crystals. (2025). arXiv.org. Available at: [Link]

-

DFT Mechanistic Investigation of an Enantioselective Tsuji–Trost Allylation Reaction | Request PDF - ResearchGate. Available at: [Link]

-

Computational Study on Data Integration in Chiral Catalyst Design: A Case Study Using Michael Addition Reactions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

A modular approach for ligand design for asymmetric allylic alkylations via enantioselective palladium-catalyzed ionizations | Journal of the American Chemical Society. Available at: [Link]

-

This compound - Análisis Vínicos. Available at: [Link]

-

Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories - PMC - NIH. Available at: [Link]

-

Tsuji-Trost Reaction - Organic Chemistry Portal. Available at: [Link]

-

Binding parameters for interaction of palladium complex on DNA - ResearchGate. Available at: [Link]

-

A ReaxFF Investigation of Hydride Formation in Palladium Nanoclusters via Monte Carlo and Molecular Dynamics Simulations | The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]

-

Molecular dynamics studies of fundamental bulk properties of palladium hydrides for hydrogen storage | Journal of Applied Physics | AIP Publishing. (2018). Available at: [Link]

-

Mechanism and Selectivity of Cooperatively Catalyzed Meyer–Schuster Rearrangement/Tsuji–Trost Allylic Substitution. Evaluation of Synergistic Catalysis by Means of Combined DFT and Kinetics Simulations | Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. Tsuji-Trost Reaction [organic-chemistry.org]

- 2. Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. par.nsf.gov [par.nsf.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Deconstructing the Chiral Pocket: The Enigmatic Role of the Pyridyl Group in Trost Ligand Analogues

An In-depth Technical Guide:

This guide provides an in-depth technical analysis of the role of the pyridyl group when incorporated into the scaffold of Trost ligands for palladium-catalyzed asymmetric allylic alkylation (AAA). We will move beyond a simple description of outcomes to dissect the nuanced electronic and steric factors at play, explaining the causality behind experimental observations and providing a framework for rational ligand design and troubleshooting.

The Foundation: Trost Ligands and the Asymmetric Allylic Alkylation (AAA) Reaction

The palladium-catalyzed Tsuji-Trost reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[1] Its asymmetric variant, the Trost Asymmetric Allylic Alkylation (AAA), leverages chiral ligands to control the stereochemical outcome, making it a powerful tool for constructing stereogenic centers.[2]

The success of the Trost AAA hinges on the design of the chiral ligand. The archetypal Trost ligands are C2-symmetric diphosphine ligands built upon a trans-1,2-diaminocyclohexane (DACH) scaffold.[3] These ligands create a well-defined chiral environment around the palladium center, which is essential for differentiating between the enantiotopic faces of the incoming nucleophile or the termini of the π-allylpalladium intermediate.[1][4]

The catalytic cycle, illustrated below, involves the initial coordination of a Pd(0) catalyst to the allylic substrate, followed by oxidative addition to form a π-allylpalladium(II) complex.[5][6][7] The chiral ligand environment then directs the nucleophilic attack, which typically occurs on the face opposite the bulky palladium-ligand complex, followed by reductive elimination to release the product and regenerate the Pd(0) catalyst.

Figure 1: A simplified representation of the catalytic cycle for the Trost Asymmetric Allylic Alkylation (AAA). The chiral ligand (L*) is crucial for controlling stereoselectivity during the nucleophilic attack.

The Pyridyl Moiety: A Double-Edged Sword in Ligand Design

The modification of the diphenylphosphino groups on the Trost ligand scaffold is a common strategy to fine-tune the catalyst's steric and electronic properties.[8] Substituting a phenyl ring with a pyridine ring introduces a nitrogen atom, a change that has profound and complex consequences.

The pyridine ring is isoelectronic with benzene but possesses significantly different properties:

-

Electronic Effects: The nitrogen atom is more electronegative than a carbon atom, making the pyridine ring electron-deficient. This influences the electron density on the phosphorus atom, which in turn modulates the Pd-P bond strength and the overall electronics of the catalyst.[9][10]

-

Coordinating Ability: Unlike the C-H groups of a phenyl ring, the lone pair on the pyridyl nitrogen is a potential coordination site for metal ions or a hydrogen bond acceptor.[11][12]

Based on these properties, one might hypothesize that introducing a pyridyl group could be beneficial. An electron-withdrawing group could, for instance, increase the electrophilicity of the π-allyl intermediate, potentially accelerating the nucleophilic attack. However, experimental evidence presents a more complicated picture.

Synthesis of Heterocyclic Trost Ligand Analogues

The synthesis of pyridyl-containing Trost ligand analogues follows the established methodology developed by Trost.[8] It involves the amide coupling of a phosphino-substituted heterocyclic carboxylic acid with the chiral (1R,2R)-1,2-diaminocyclohexane backbone.

Figure 2: General workflow for the synthesis of a pyridyl-Trost ligand analogue, starting from 2-chloronicotinic acid and the DACH backbone.

Experimental Performance: A Case for Caution

Studies on the application of these heterocyclic ligands in the palladium-catalyzed AAA of various allylic acetates have shown a consistent and significant decrease in enantioselectivity compared to the standard Trost ligand (L-std), which is derived from 2-diphenylphosphinobenzoic acid.[8][13]

| Reaction Substrate | Nucleophile | Ligand | Yield (%) | ee (%) | Reference |

| rac-1,3-diphenylallyl acetate | Dimethyl malonate | L-std | 98 | >98 | [8] |

| Pyridyl-Ligand (4) | 70 | 36 | [8] | ||

| Quinoxalinyl-Ligand (5) | 85 | 16 | [8] | ||

| rac-cyclohexenyl acetate | Dimethyl malonate | L-std | 81 | 92 | [8] |

| Pyridyl-Ligand (4) | 60 | 44 | [8] | ||

| Quinoxalinyl-Ligand (5) | 70 | 25 | [8] | ||

| rac-cyclohexenyl acetate | Phthalimide (N-Nu) | L-std | 98 | 91 | [8] |

| Pyridyl-Ligand (4) | 75 | 50 | [8] |

Table 1: Comparison of performance between the standard Trost ligand (L-std) and its heterocyclic analogues in the AAA reaction. The data clearly indicates a dramatic drop in enantiomeric excess (ee) when pyridyl or quinoxalinyl groups are incorporated.

Mechanistic Interpretation: Why Does Enantioselectivity Decrease?

The inferior performance of pyridyl-Trost ligands strongly suggests that the introduction of the pyridyl nitrogen disrupts the meticulously organized chiral pocket of the catalyst. The most plausible explanation is the formation of less-defined or competing catalytic species in solution due to the coordinating nature of the pyridyl nitrogen.

The "Ligand Bite Angle" and Chiral Pocket Integrity

In the standard Trost ligand, the two diphenylphosphino groups chelate the palladium center, creating a rigid C2-symmetric environment. The steric bulk of the phenyl groups and the geometry of the DACH backbone form "chiral walls" that effectively shield certain trajectories of nucleophilic attack, thus enforcing high stereoselectivity.[14]

The Disruptive Coordination Hypothesis

With a pyridyl-Trost ligand, the pyridyl nitrogen presents an alternative binding site. This can lead to several detrimental effects:

-

P,N-Chelation: Instead of the desired P,P-chelation, the ligand might coordinate to the palladium center in a P,N-fashion. This would completely alter the geometry around the metal, destroying the C2-symmetric chiral pocket and leading to poor stereocontrol.[8]

-

Bridging or Intermolecular Coordination: The pyridyl nitrogen of one catalyst complex could potentially coordinate to the palladium center of another, leading to oligomeric or ill-defined species in solution.

-

Dynamic Equilibrium: There could be a dynamic equilibrium between the desired P,P-chelated active catalyst and one or more P,N-chelated dormant or less selective species. This would result in a lower overall observed enantioselectivity.

Figure 3: Conceptual comparison of the desired P,P-coordination mode that creates the effective chiral pocket versus a potential disruptive P,N-coordination mode introduced by the pyridyl nitrogen. This competing equilibrium is hypothesized to be the primary cause of reduced enantioselectivity.

Experimental Protocol: Palladium-Catalyzed AAA Using a Heterocyclic Trost Ligand

This protocol is a representative procedure adapted from the literature for the alkylation of rac-1,3-diphenylallyl acetate with dimethyl malonate, designed to serve as a self-validating system for evaluating ligand performance.[8][13]

Materials:

-

Palladium(II) acetate [Pd(OAc)₂]

-

Pyridyl-Trost Ligand 4

-

rac-1,3-diphenylallyl acetate

-

Dimethyl malonate

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Potassium acetate (KOAc)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Catalyst Pre-formation:

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve Pd(OAc)₂ (0.0125 mmol, 2.5 mol%) and the Pyridyl-Trost Ligand 4 (0.01875 mmol, 3.75 mol%) in 2 mL of anhydrous THF.

-